2,4-Difluoro-1,3,5-trimethylbenzene
Overview
Description
2,4-Difluoro-1,3,5-trimethylbenzene, also known as 2,4-DFMTB, is a chemical compound with the molecular formula C9H11F2. This compound is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Combustion Properties and Kinetic Modeling
2,4-Difluoro-1,3,5-trimethylbenzene, as a derivative of 1,3,5-trimethylbenzene (mesitylene), has potential applications in the study of combustion properties. Research on mesitylene has involved characterizing its combustion properties, including shock ignition delay, laminar burning velocities, and oxidative reactivity in high-pressure flow reactors. A detailed chemical kinetic model for its combustion has been constructed, contributing to understanding the global combustion phenomena, including ignition delay and burning velocity (Diévart et al., 2013).
Photochemical Interconversion
The photochemical interconversion of perfluoro-1,3,5-trimethylbenzene, a related compound, has been studied in the context of valence-bond isomer chemistry. Upon ultraviolet irradiation, perfluoro-1,3,5-trimethylbenzene can be reversibly isomerized to perfluoro-1,2,4-trimethylbenzene. This research opens avenues for understanding the photochemical properties and potential applications of similar molecules, including 2,4-Difluoro-1,3,5-trimethylbenzene (Barlow, Haszeldine, & Kershaw, 1974).
Electrophilic Fluorodemethylation
Research on the fluorodemethylation of 1,3,5-trimethoxybenzene, a similar compound, using specific reagents under mild conditions, has been conducted. This could provide insights into the reactions of 2,4-Difluoro-1,3,5-trimethylbenzene under similar conditions, offering potential applications in synthetic chemistry (Banks et al., 1999).
Biodegradability in Environmental Settings
The biodegradability of trimethylbenzene isomers under various conditions has been investigated, which is relevant for understanding the environmental impact and degradation pathways of 2,4-Difluoro-1,3,5-trimethylbenzene. Such studies help in assessing the persistence and ecological effects of this compound in contaminated aquifers or other environmental settings (Fichtner, Fischer, & Dornack, 2019).
Supramolecular Chemistry Applications
The use of 1,3,5-trimethylbenzene-based scaffolds in supramolecular chemistry has been explored. This suggests potential applications for 2,4-Difluoro-1,3,5-trimethylbenzene in organizing molecular-recognition elements, thereby contributing to the development of novel host-guest systems or molecular sensors (Wang & Hof, 2012).
Aerobic Oxidation in Polymer Material Synthesis
The aerobic oxidation of trimethylbenzenes has been catalyzed to produce benzenetricarboxylic acids, which are important polymer materials. This method offers an economical and environmentally benign approach, which could be adapted for the synthesis of materials from 2,4-Difluoro-1,3,5-trimethylbenzene (Hirai et al., 2006).
properties
IUPAC Name |
2,4-difluoro-1,3,5-trimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFSIQSIVNEENG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278859 | |
Record name | 2,4-difluoro-1,3,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-1,3,5-trimethylbenzene | |
CAS RN |
392-61-0 | |
Record name | NSC10358 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-difluoro-1,3,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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